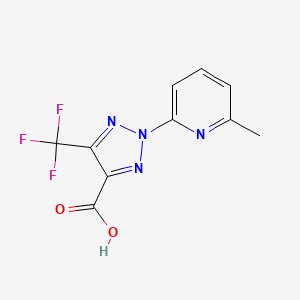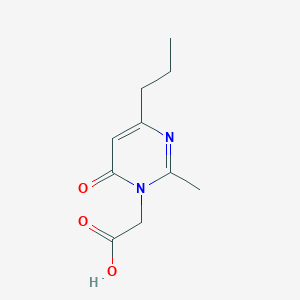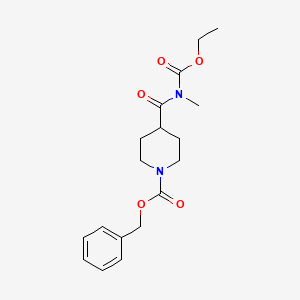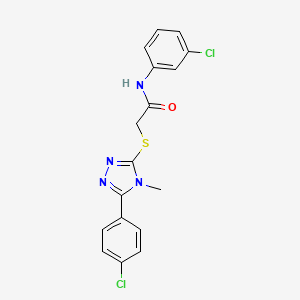
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with amino, cyclopropyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-4-nitro-1H-pyrazole with ethylene oxide in the presence of a base to yield the desired product . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
化学反応の分析
Types of Reactions
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
作用機序
The mechanism of action of 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The nitro group can also participate in redox reactions, generating reactive oxygen species that contribute to its biological activity.
類似化合物との比較
Similar Compounds
3,5-Diamino-1H-pyrazole: Similar structure but lacks the cyclopropyl and nitro groups.
4-Nitro-1H-pyrazole: Similar structure but lacks the amino and cyclopropyl groups.
5-Amino-3-cyclopropyl-1H-pyrazole: Similar structure but lacks the nitro group.
Uniqueness
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both amino and nitro groups on the pyrazole ring, along with a cyclopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12N4O3 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
2-(5-amino-3-cyclopropyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H12N4O3/c9-8-7(12(14)15)6(5-1-2-5)10-11(8)3-4-13/h5,13H,1-4,9H2 |
InChIキー |
WBHNITGWFXZCAE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN(C(=C2[N+](=O)[O-])N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
![8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B11781834.png)




![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)




